环孢霉素

概览

描述

Synthesis Analysis

Cyclosporin synthesis is catalyzed by cyclosporin synthetase, an enzyme complex described as one of the most sophisticated peptide synthesizing multienzyme polypeptides. It activates constituent amino acids of cyclosporins via aminoadenylation, followed by N-methylation using S-adenosyl-L-methionine as the methyl group donor. This enzyme, estimated to have a molecular mass of approximately 1.4 MDa, functions without requiring ribosomal machinery, illustrating a remarkable example of non-ribosomal peptide synthesis (Lawen & Zocher, 1990; Schmidt et al., 1992).

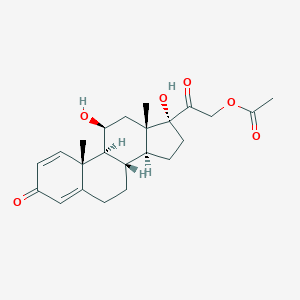

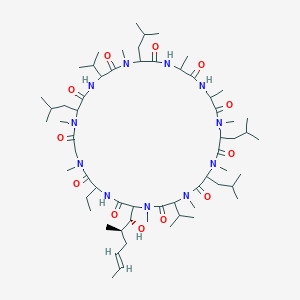

Molecular Structure Analysis

The molecular structure of cyclosporin is characterized by its cyclic undecapeptide nature, extensively N-methylated amino acids, and the presence of a unique amino acid, MeBmt. Cyclosporin synthetase plays a crucial role in assembling this structure by catalyzing the activation, methylation, and peptide bond formation between the amino acids, leading to the cyclization of the peptide chain. This enzymatic process underlines the complexity and specificity of cyclosporin's molecular structure (Weber et al., 1994).

Chemical Reactions and Properties

Cyclosporin's synthesis involves several chemical reactions, including amino acid activation, N-methylation, and peptide bond formation, culminating in the cyclization of the linear peptide precursor. This synthesis demonstrates the enzyme's ability to precisely control the sequence and chemical nature of the peptide bond formation, leading to cyclosporin's unique chemical properties. The enzyme's specificity for its substrates and the ability to incorporate a wide range of amino acids into different positions of the cyclosporin molecule highlight the flexibility and complexity of this biosynthetic pathway (Lawen & Traber, 1993).

科研应用

移植中的免疫抑制:环孢霉素A在预防移植排斥和移植物抗宿主病中至关重要,因为它抑制蛋白酶体蛋白水解和NF-κB激活 (Meyer, Kohler, & Joly, 1997)。在器官移植中非常有效,在自身免疫疾病,尤其是银屑病中显示出希望 (Borel, 1990)。

分子机制和基因鉴定:环孢霉素A和FK-506推动了对组织移植分子机制的理解,导致新基因家族的发现 (Siekierka & Sigal, 1992)。

抗淋巴细胞特性:它抑制形成斑点细胞,抑制次生体液反应,并延迟动物的过敏性皮肤反应 (Borel, Feurer, Magnée, & Stähelin, 1977)。

皮肤科应用:环孢霉素在治疗银屑病、扁平苔藓和脓性坏疽等各种皮肤病中有效 (Groisser, Griffiths, Ellis, & Voorhees, 1991)。

发酵技术和药理应用:通过各种发酵方法生产的环孢霉素A表现出免疫抑制、抗炎、抗真菌和抗寄生虫特性 (Survase, Kagliwal, Annapure, & Singhal, 2011)。

临床药代动力学:其药代动力学特性在预防器官移植排斥和治疗自身免疫性疾病中起着重要作用 (Ptachcinski, Venkataramanan, Burckart, 1986)。

心血管应用:环孢霉素A延缓心肌细胞缺氧引起的损伤进展,表明其在心血管疗法中的潜力 (Nazareth, Yafei, & Crompton, 1991)。

Safety And Hazards

未来方向

Cyclosporin has shown neuroprotective effects in multiple preclinical models of Traumatic Brain Injury (TBI) and has been suggested for future research on neuroprotective compounds . Innovative directions involving interactions with neuroscientists and neuropsychiatrists together or combined with new immune targeting may hold promise for better treating primary Sjögren’s syndrome .

性质

IUPAC Name |

30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41?,42?,43?,44?,45?,46?,47?,49?,50?,51?,52-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMATZTZNYRCHOR-KMSBSJHKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)[C@@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H111N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1202.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Gengraf | |

CAS RN |

79217-60-0 | |

| Record name | Cyclosporine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079217600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

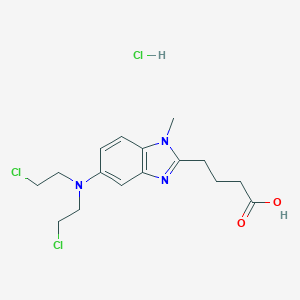

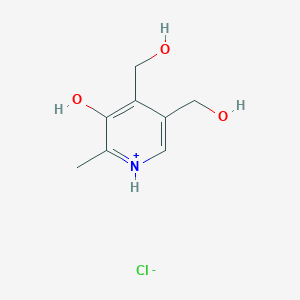

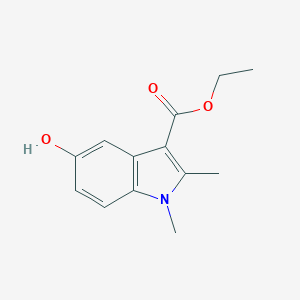

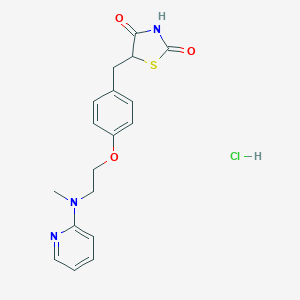

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。